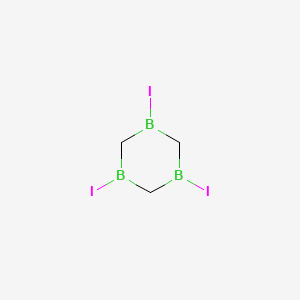
1,3,5-Triiodo-1,3,5-triborinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Triiodo-1,3,5-triborinane is a chemical compound characterized by the presence of three iodine atoms and three boron atoms arranged in a cyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triiodo-1,3,5-triborinane typically involves the reaction of boron-containing precursors with iodine under controlled conditions. One common method involves the use of boron trihalides and iodine in the presence of a suitable solvent and catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar principles as the laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,3,5-Triiodo-1,3,5-triborinane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can lead to the formation of lower oxidation state boron compounds.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used to replace iodine atoms under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boron oxides, while reduction can produce boron hydrides. Substitution reactions result in the formation of various substituted boron compounds.
Aplicaciones Científicas De Investigación
1,3,5-Triiodo-1,3,5-triborinane has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of complex boron-containing molecules.
Biology: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 1,3,5-Triiodo-1,3,5-triborinane involves its interaction with molecular targets through its boron and iodine atoms. The compound can form stable complexes with various biomolecules, influencing their function and activity. In BNCT, the boron atoms capture neutrons, leading to the release of high-energy particles that can destroy cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Triiodo-2,4,6-tripropyl-1,3,5-triborinane: Similar structure but with propyl groups instead of hydrogen atoms.
1,3,5-Triazine: Contains nitrogen atoms instead of boron, leading to different chemical properties and applications.
Uniqueness
1,3,5-Triiodo-1,3,5-triborinane is unique due to its specific arrangement of boron and iodine atoms, which imparts distinct chemical reactivity and potential applications not seen in similar compounds. Its ability to undergo a variety of chemical reactions and form stable complexes with biomolecules makes it a valuable compound in scientific research and industrial applications.
Propiedades
Número CAS |
826990-08-3 |
|---|---|
Fórmula molecular |
C3H6B3I3 |
Peso molecular |
455.2 g/mol |
Nombre IUPAC |
1,3,5-triiodo-1,3,5-triborinane |
InChI |
InChI=1S/C3H6B3I3/c7-4-1-5(8)3-6(9)2-4/h1-3H2 |
Clave InChI |
DLSRCMKPJRMADU-UHFFFAOYSA-N |
SMILES canónico |
B1(CB(CB(C1)I)I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


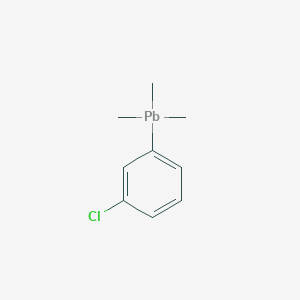

![3-Buten-2-one, 1-[(R)-(4-methylphenyl)sulfinyl]-](/img/structure/B14231887.png)
![1,1'-(1,4-Phenylene)bis{3-[tri(propan-2-yl)silyl]prop-2-yn-1-one}](/img/structure/B14231906.png)
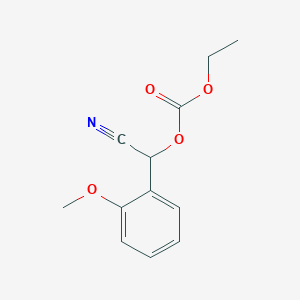
![4-{[4-(But-1-en-1-yl)-2-fluorophenyl]ethynyl}-2,6-difluorobenzonitrile](/img/structure/B14231911.png)
![1-[(4-Chlorobenzene-1-sulfonyl)methyl]naphthalene](/img/structure/B14231915.png)

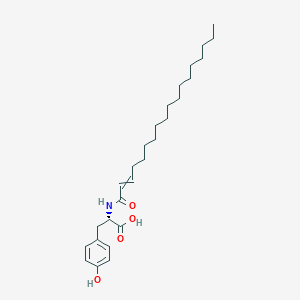
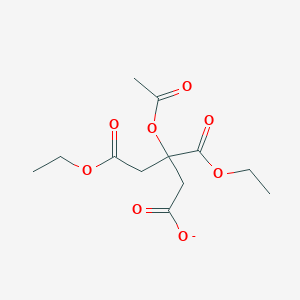


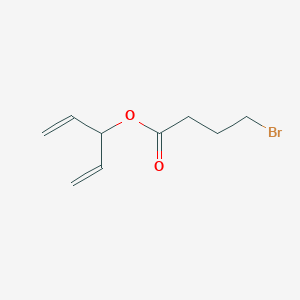
![1H-Indole-2-carboxamide, 5-chloro-3-[(2,6-dichlorophenyl)thio]-](/img/structure/B14231941.png)
